N-(2,5-dichlorophenyl)-3-iodobenzamide
Description
N-(2,5-dichlorophenyl)-3-iodobenzamide is a halogenated benzamide derivative characterized by a 2,5-dichlorophenyl group attached to the amide nitrogen and an iodine substituent at the 3-position of the benzoyl moiety. Halogenated benzamides are often explored for pharmacological applications, particularly in oncology and antimicrobial research, due to their stability and capacity for hydrogen bonding .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2INO/c14-9-4-5-11(15)12(7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYMWJSLOMRSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Key Observations :
- Halogenation Impact : Chlorine atoms at the 2,5-positions (target compound) may confer higher metabolic stability compared to 3,5-dichloro derivatives (e.g., NDPS), which undergo rapid oxidative metabolism .
- Iodine vs.
- Backbone Flexibility : Acrylamide derivatives (e.g., ) exhibit conformational flexibility, enhancing interaction with biological targets, whereas rigid benzamides may prioritize steric specificity .
Pharmacological and Metabolic Profiles
- Antitumor Activity : Compounds with dichlorophenyl groups (e.g., 3,4-dichloro in ) show moderate activity against gastric cancer cells (IC₅₀: 5–10 μM). The 2,5-dichloro configuration in the target compound may alter target affinity due to steric hindrance .
- Metabolic Stability : N-(3,5-dichlorophenyl)succinimide (NDPS) undergoes hepatic oxidation to nephrotoxic metabolites (e.g., 2-NDHSA) via cytochrome P450 (KM ≈1.76 mM). The benzamide backbone in the target compound likely resists hydrolysis compared to succinimides, reducing toxicity risks .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,5-dichlorophenyl)-3-iodobenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling 3-iodobenzoic acid with 2,5-dichloroaniline using carbodiimide-based coupling agents (e.g., EDC·HCl) in anhydrous dichloromethane or DMF. Key optimizations include:
- Temperature control (0–5°C during activation to minimize side reactions).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures).
- Monitoring reaction progress by TLC or HPLC to ensure completion. Yield improvements (>75%) are achieved by stoichiometric excess of 3-iodobenzoic acid (1.2 equiv.) and inert atmosphere conditions .
Q. How can researchers confirm the structural integrity and purity of synthesized this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify aromatic proton environments and carbonyl functionality (e.g., amide C=O at ~168 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] and isotopic pattern matching iodine’s signature.
- High-Performance Liquid Chromatography (HPLC) : Purity >95% using C18 columns (acetonitrile/water mobile phase).
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond lengths/angles (e.g., C-I bond ~2.09 Å; amide torsion angles) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the molecular interactions of this compound with biological targets?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) X-ray data from synchrotron sources or rotating anode diffractometers.
- Structure Solution : SHELXD for phase problem resolution; SHELXL for refinement (anisotropic displacement parameters, hydrogen bonding networks).
- Interaction Analysis : Identify halogen bonding (C-I···O/N) and π-π stacking between dichlorophenyl rings and protein residues. Example: In a co-crystal structure, iodine may interact with kinase ATP-binding pockets (e.g., bond distances <3.5 Å) .
Q. What computational methods are used to predict binding affinities and interaction mechanisms of this compound with enzymes?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide to model ligand-enzyme poses (e.g., docking into COX-2 active site).
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of binding modes (RMSD <2.0 Å over 100 ns trajectories).
- Free Energy Calculations : MM-PBSA/GBSA to estimate ΔG (e.g., −8.5 kcal/mol for kinase inhibition).
- Pharmacophore Mapping : Identify critical features (amide group, iodine position) for target engagement .
Q. How do structural modifications (e.g., halogen substitution, ring functionalization) influence the pharmacological activity of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Iodine Replacement : Replace iodine with bromine/chlorine to assess halogen bonding efficacy (IC shifts from 12 nM to 45 nM in kinase assays).
- Dichlorophenyl Modifications : Introduce methoxy groups at position 4 to enhance solubility (logP reduction from 3.8 to 2.5).
- Amide Linker Variations : Substitute with sulfonamide for improved metabolic stability (t increase from 2.1 h to 6.7 h in microsomal assays).
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to quantify enthalpy-driven vs. entropy-driven binding .
Q. What in vitro assays are appropriate for evaluating the efficacy of this compound against biological targets like kinases or inflammatory enzymes?
- Methodological Answer :
- Kinase Inhibition Assays : ADP-Glo™ Kinase Assay (IC determination for JAK2 or EGFR).
- Enzyme-Linked Immunosorbent Assay (ELISA) : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.
- Surface Plasmon Resonance (SPR) : Real-time kinetics (k/k) for target binding (e.g., K = 8.3 nM for COX-2).
- Cytotoxicity Screening : MTT assay on HEK293 cells (CC >50 μM indicates selectivity).
- Data Interpretation : Use Hill slopes to distinguish allosteric vs. competitive inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
